![molecular formula C14H18N2O2 B1419005 6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157411-22-7](/img/structure/B1419005.png)
6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
“6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.31 g/mol . The compound is not intended for human or veterinary use and is available for research use only.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.31 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
- 2-Pyridone Quinoline Hybrids: These compounds, closely related to 6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one, have been synthesized and demonstrated potent antibacterial and antifungal activities. The presence of electron-withdrawing groups and an –OH group in the meta position significantly enhances their antimicrobial properties (Desai, Harsorab, & Mehtaa, 2021).
Anticancer Activities
- 4-Arylaminoquinazoline Derivatives: These derivatives, which share structural similarities with the compound , have been found to exhibit inhibitory effects against various tumor cells and demonstrate potential as antitumor agents (Zhang et al., 2019).
Pharmacological Evaluation
- Tetrahydroisoquinoline Derivatives: While not the exact compound, these derivatives have shown significant pharmacological activities, including antidepressant action and dopaminomimetic properties (Zára-Kaczián et al., 1986).
Synthesis and Chemical Characterization
- Synthesis Studies: Various studies have been conducted on the synthesis and characterization of similar tetrahydroquinoline derivatives, contributing to the understanding of the chemical properties and potential applications of such compounds (Cordeiro et al., 2011).
Antifungal Properties
- Novel Tetrahydroquinoline Derivatives: These compounds, including those structurally related to 6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one, have been synthesized and evaluated for their antifungal properties (Gholap et al., 2007).
Antimalarial Agents
- Reduced 8-Aminoquinoline Analogues: These compounds have shown potential as antimalarial agents, highlighting a possible application area for structurally related tetrahydroquinoline derivatives (Carroll et al., 1976).
Propriétés
IUPAC Name |
6-(oxan-4-ylamino)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14-4-1-10-9-12(2-3-13(10)16-14)15-11-5-7-18-8-6-11/h2-3,9,11,15H,1,4-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPCUVRIGWZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
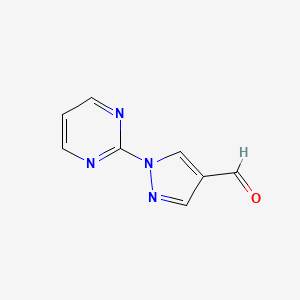


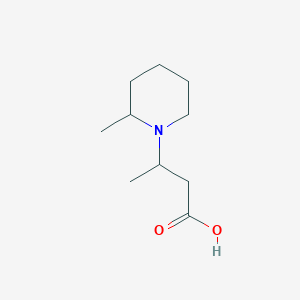
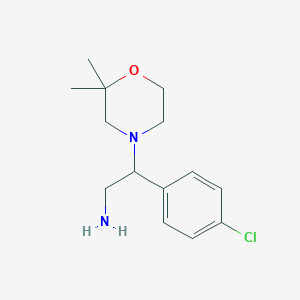
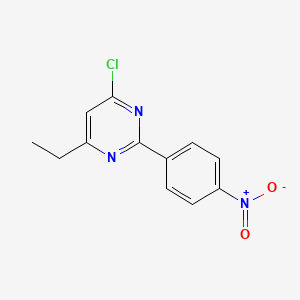
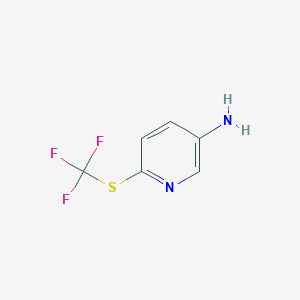
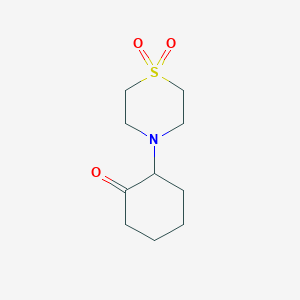
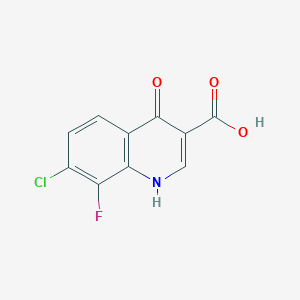
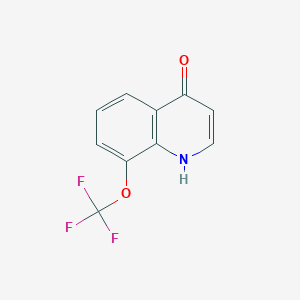
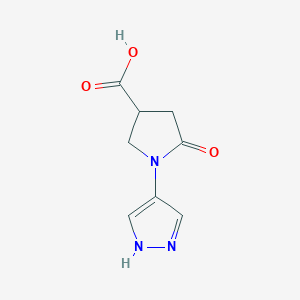
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)